

Application Notes and Protocols for ES-8891 (M8891)

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Compound of Interest

Compound Name: ES-8891

Cat. No.: B1671240

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Introduction

ES-8891, also known as M8891, is a potent, orally bioavailable, and reversible small-molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2).^{[1][2][3]} MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent proteins, a critical step in protein maturation and function.^{[4][5]} Inhibition of MetAP2 has been shown to suppress endothelial cell proliferation and angiogenesis, processes essential for tumor growth and metastasis.^{[1][4][6]} M8891 has demonstrated anti-angiogenic and anti-tumor activity in preclinical models and has been evaluated in a Phase I clinical trial for advanced solid tumors.^{[1][7]} These application notes provide a comprehensive guide to the dosage, administration, and experimental protocols for the preclinical evaluation of **ES-8891** (M8891).

Mechanism of Action

ES-8891 (M8891) selectively inhibits the enzymatic activity of MetAP2, leading to the accumulation of unprocessed proteins with N-terminal methionine.^{[1][4]} This disruption of protein maturation primarily affects proliferating endothelial cells, resulting in the inhibition of angiogenesis.^{[4][6]} The anti-proliferative effects of MetAP2 inhibition are, in part, mediated by the activation of the p53 tumor suppressor pathway and its downstream effector p21.^[4] Furthermore, MetAP2 is known to regulate protein synthesis by protecting the alpha subunit of eukaryotic initiation factor-2 (eIF2 α) from phosphorylation; inhibition of MetAP2 can, therefore, impact global protein synthesis.^[8] A key pharmacodynamic biomarker for M8891 activity is the

accumulation of methionylated elongation factor 1-alpha-1 (Met-EF1 α -1), a substrate of MetAP2.[1][4]

Data Presentation

In Vitro Activity

Parameter	Value	Cell Line/System	Reference
MetAP2 IC50	54 nM	Enzymatic Assay	[2][3]
MetAP1 IC50	>10 μ M	Enzymatic Assay	[2][3]
HUVEC Proliferation IC50	20 nM	HUVEC	[2]
Ki	4.33 nM	Enzymatic Assay	[2][3]

In Vivo Efficacy

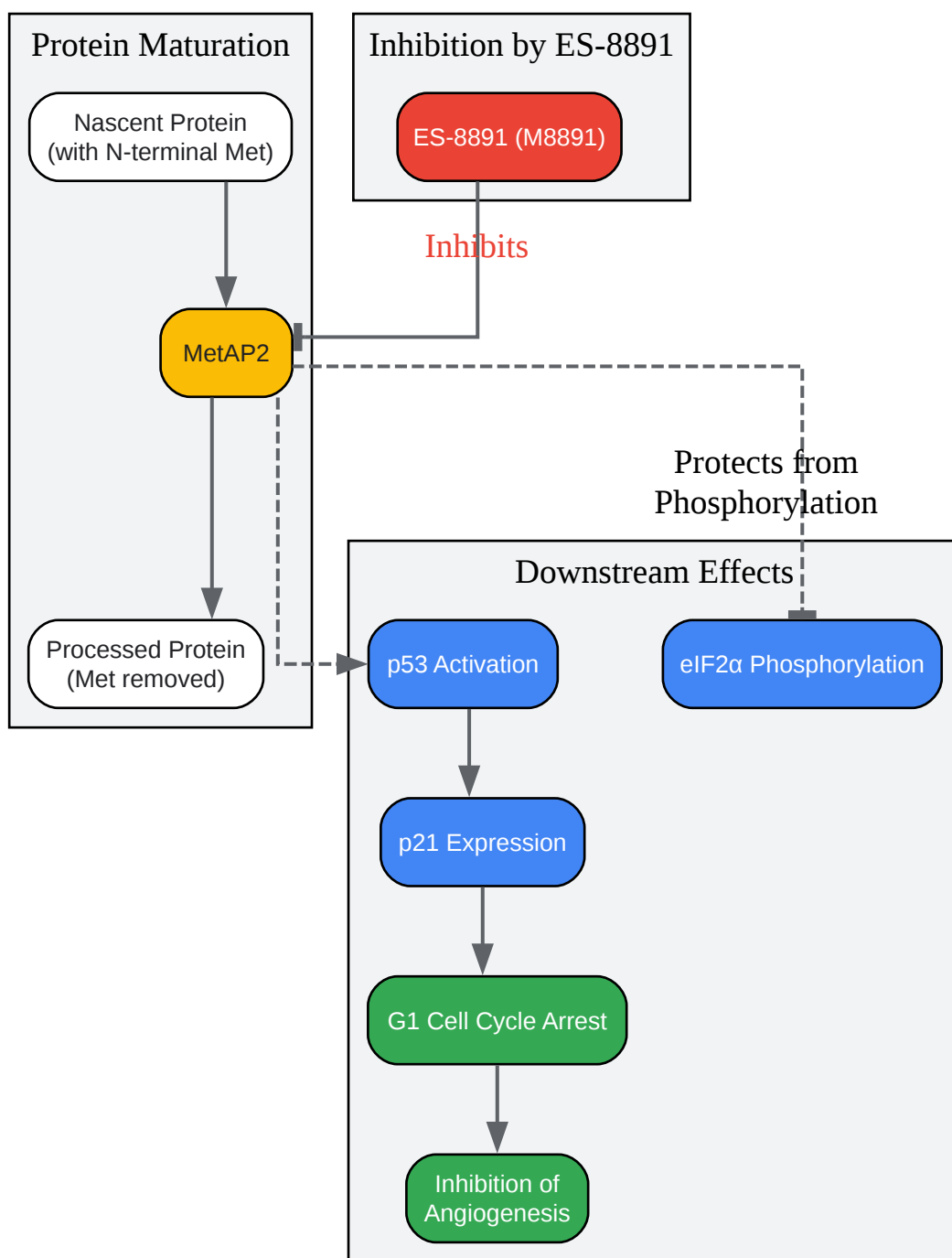
Animal Model	Dosage and Administration	Outcome	Reference
Renal Cell Carcinoma Xenograft	20 mg/kg, p.o., once daily for 14 days	Strong tumor growth inhibition	[2]

Clinical Dosage and Administration (Phase I)

Dose Level	Administration Route	Dosing Schedule	Population	Reference
7 mg	Oral	Once daily, 21-day cycles	Advanced Solid Tumors	[1]
12 mg	Oral	Once daily, 21-day cycles	Advanced Solid Tumors	
20 mg	Oral	Once daily, 21-day cycles	Advanced Solid Tumors	
35 mg	Oral	Once daily, 21-day cycles	Advanced Solid Tumors	[1]
60 mg	Oral	Once daily, 21-day cycles	Advanced Solid Tumors	[7]
80 mg	Oral	Once daily, 21-day cycles	Advanced Solid Tumors	[7]

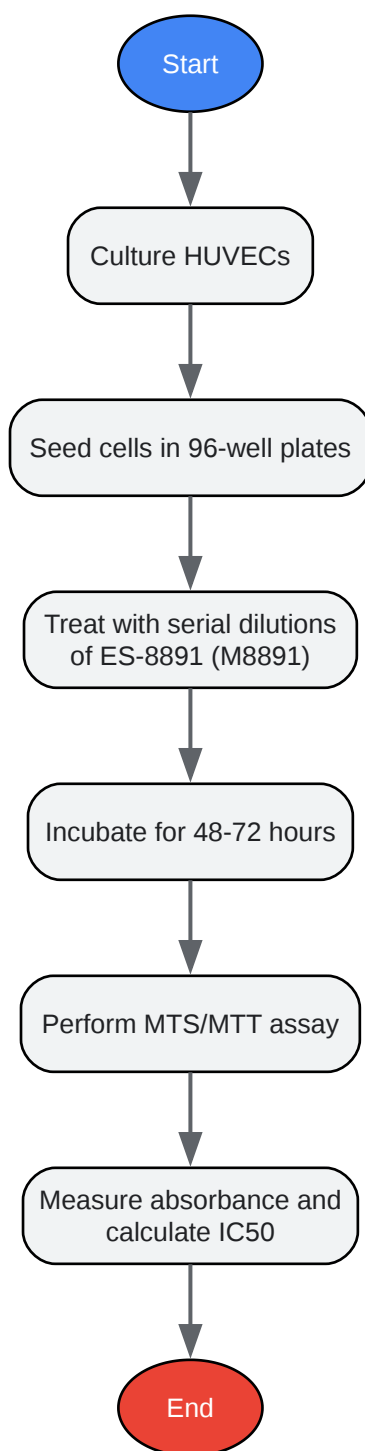
Note: The maximum tolerated dose (MTD) was not determined. Dose-limiting toxicities (platelet count decrease) were observed at 60 mg and 80 mg once daily.[\[7\]](#) The recommended Phase II dose for monotherapy was determined to be 35 mg once daily.[\[1\]](#)[\[7\]](#)

Mandatory Visualizations



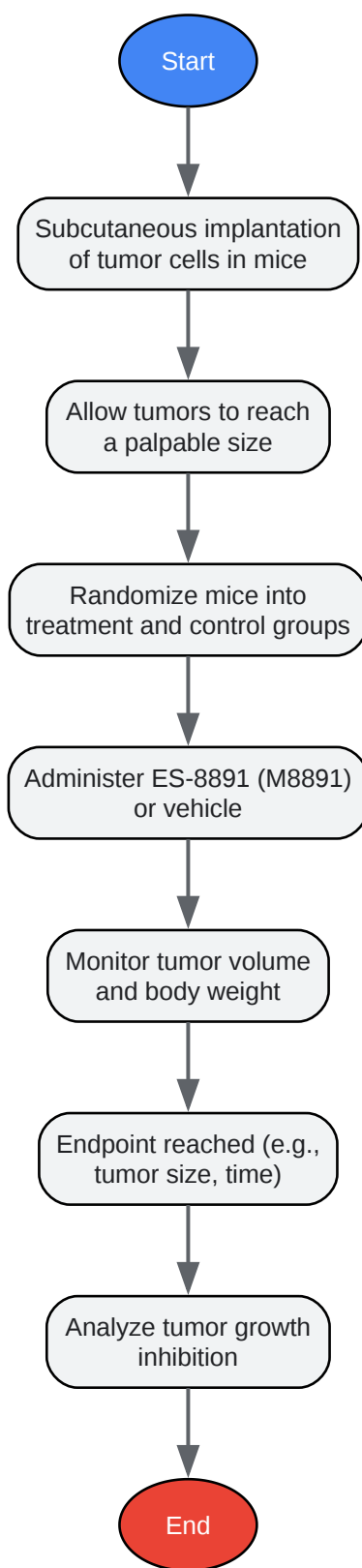
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Caption: MetAP2 signaling pathway and mechanism of **ES-8891** (M8891) inhibition.



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Caption: Experimental workflow for in vitro HUVEC proliferation assay.



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Caption: Experimental workflow for in vivo tumor xenograft model.

Experimental Protocols

In Vitro Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ES-8891** (M8891) on the proliferation of HUVECs.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM)
- **ES-8891** (M8891)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- MTS or similar proliferation assay reagent
- Microplate reader

Procedure:

- Cell Culture: Culture HUVECs in EGM according to the supplier's recommendations.
- Cell Seeding: Seed HUVECs into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of EGM. Allow cells to adhere overnight.
- Compound Preparation: Prepare a stock solution of **ES-8891** (M8891) in DMSO. Perform serial dilutions in EGM to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.
- Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of **ES-8891** (M8891). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Proliferation Measurement: Add the MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Subtract the background absorbance (no-cell control) from all other values. Calculate the percentage of proliferation inhibition relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **ES-8891** (M8891) in a subcutaneous tumor xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line of interest (e.g., renal cell carcinoma)
- **ES-8891** (M8891)
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Calipers
- Animal balance

Procedure:

- Cell Implantation: Subcutaneously implant 1×10^6 to 10×10^6 tumor cells in the flank of each mouse.
- Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

- Randomization: Randomize the mice into treatment and control groups (n=8-10 mice per group) with similar mean tumor volumes.
- Administration: Administer **ES-8891** (M8891) orally at the desired dose (e.g., 20 mg/kg) once daily. The control group should receive the vehicle.
- Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Endpoint: The study can be terminated when the tumors in the control group reach a specific size, or after a predetermined treatment duration.
- Data Analysis: Compare the mean tumor volumes between the treated and control groups. Calculate the tumor growth inhibition (TGI) as a percentage.

Pharmacodynamic (PD) Biomarker Analysis

Objective: To measure the accumulation of Met-EF1 α -1 in tumor tissue following treatment with **ES-8891** (M8891).

Materials:

- Tumor tissue from the in vivo study
- Lysis buffer
- Protein quantification assay (e.g., BCA)
- Antibodies specific for Met-EF1 α -1
- Western blotting or ELISA reagents and equipment

Procedure:

- Tissue Collection: At the end of the in vivo study, or at specific time points, collect tumor tissues and snap-freeze them in liquid nitrogen.

- Protein Extraction: Homogenize the tumor tissue in lysis buffer and quantify the protein concentration.
- Western Blotting/ELISA: Analyze the levels of Met-EF1 α -1 in the tumor lysates using either Western blotting or a specific ELISA.
- Data Analysis: Quantify the band intensity (Western blot) or absorbance (ELISA) and normalize to the total protein concentration. Compare the levels of Met-EF1 α -1 in the treated groups to the control group.

Safety and Handling

ES-8891 (M8891) is a research compound. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For oral administration to animals, appropriate animal handling and gavage techniques should be used. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

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